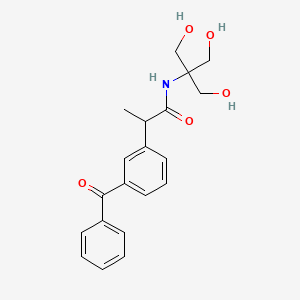

rac-Ketoprofen Tris Base Amide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H23NO5 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

2-(3-benzoylphenyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide |

InChI |

InChI=1S/C20H23NO5/c1-14(19(26)21-20(11-22,12-23)13-24)16-8-5-9-17(10-16)18(25)15-6-3-2-4-7-15/h2-10,14,22-24H,11-13H2,1H3,(H,21,26) |

InChI Key |

XLVOGCLORTXKJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC(CO)(CO)CO |

Origin of Product |

United States |

Analytical Methodologies for Characterization and Purity Assessment of Rac Ketoprofen Tris Base Amide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure. For rac-Ketoprofen Tris Base Amide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

While specific, publicly available experimental NMR data for this compound is limited, the expected chemical shifts and multiplicities can be predicted based on the known structure of the molecule and general principles of NMR spectroscopy.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the benzoylphenyl group, the methine and methyl protons of the propionamide (B166681) moiety, and the methylene (B1212753) and hydroxyl protons of the tris base portion of the molecule. The integration of these signals would confirm the relative number of protons in each environment, while the splitting patterns (multiplicity) would reveal the connectivity between adjacent protons.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

| Aromatic Protons | 7.2 - 8.0 | Multiplet (m) | Protons on the benzoyl and phenyl rings |

| Methine Proton | 3.6 - 3.8 | Quartet (q) | CH group of the propionamide moiety |

| Methyl Protons | 1.4 - 1.6 | Doublet (d) | CH₃ group of the propionamide moiety |

| Methylene Protons | 3.5 - 3.9 | Multiplet (m) | CH₂ groups of the tris base moiety |

| Hydroxyl Protons | Broad singlet (br s) | Singlet (s) or broad signal | OH groups of the tris base moiety |

| Amide Proton | 7.5 - 8.5 | Singlet (s) or broad signal | NH of the amide group |

Note: This table represents expected values and may not reflect exact experimental data.

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its local electronic environment.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 195 - 200 | C=O of the benzoyl group |

| Amide Carbonyl | 170 - 175 | C=O of the amide group |

| Aromatic Carbons | 125 - 140 | Carbons of the benzoyl and phenyl rings |

| Quaternary Carbon | 60 - 65 | Central carbon of the tris base moiety |

| Methylene Carbons | 60 - 65 | CH₂ carbons of the tris base moiety |

| Methine Carbon | 45 - 50 | CH carbon of the propionamide moiety |

| Methyl Carbon | 15 - 20 | CH₃ carbon of the propionamide moiety |

Note: This table represents expected values and may not reflect exact experimental data.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton and the methyl protons of the propionamide group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For example, HMBC would show correlations from the amide proton to the amide carbonyl carbon and the central quaternary carbon of the tris base moiety, confirming the amide linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Amide Moiety: The presence of the amide group would be indicated by a strong absorption band for the C=O stretching vibration, typically in the range of 1630-1690 cm⁻¹. Additionally, the N-H stretching vibration of the secondary amide would appear as a single band in the region of 3300-3500 cm⁻¹. The N-H bending vibration would also be observable around 1515-1570 cm⁻¹.

Hydroxyl Moiety: The O-H stretching vibrations of the multiple hydroxyl groups in the tris base moiety would give rise to a broad and strong absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amide) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Ketone) | Stretching | 1680 - 1700 | Strong |

| C=O (Amide I) | Stretching | 1630 - 1690 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| N-H (Amide II) | Bending | 1515 - 1570 | Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

Note: This table represents expected values and may not reflect exact experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool in the structural elucidation of this compound, providing precise information about its molecular weight and elemental composition. This technique is also instrumental in identifying and characterizing impurities and degradation products.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is utilized to determine the exact mass of this compound, which in turn allows for the confident determination of its elemental formula. Given the molecular formula of C₂₀H₂₃NO₅, the expected monoisotopic mass can be calculated with high precision. helixchrom.com This level of accuracy is crucial for distinguishing the parent compound from other molecules with the same nominal mass but different elemental compositions.

While specific experimental HRMS data for this compound is not widely published, the analysis would typically involve dissolving the compound in a suitable solvent and analyzing it using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The high mass accuracy of these instruments allows for the confirmation of the elemental composition with a low margin of error, typically within a few parts per million (ppm).

Table 1: Illustrative HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₃NO₅ |

| Monoisotopic Mass | 357.15762 u |

| Ion Species | [M+H]⁺ |

| Expected m/z | 358.16489 u |

Note: The data in this table is calculated based on the known molecular formula and serves as an illustrative example of expected HRMS results.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of this compound. In an MS/MS experiment, the protonated molecule (e.g., [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation pattern of this compound would be expected to show characteristic losses related to its functional groups. For instance, the amide bond is a likely site for cleavage, as is the bond between the carbonyl group and the phenyl ring of the ketoprofen (B1673614) moiety. Analysis of the fragmentation of ketoprofen itself often shows a prominent fragment corresponding to the benzoylphenyl group. nih.govnih.gov Similar fragmentation pathways would be anticipated for its tris base amide derivative, with additional fragmentation of the tris base portion of the molecule.

Table 2: Plausible MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Structure/Loss |

| 358.16 | 255.09 | Loss of the tris(hydroxymethyl)aminomethane moiety |

| 358.16 | 209.06 | Loss of the tris(hydroxymethyl)aminomethane and carboxyl group |

| 255.09 | 105.03 | Benzoyl cation |

Note: This table presents plausible fragmentation patterns based on the known structure of this compound and general fragmentation rules for similar compounds. Specific experimental data is required for definitive assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. The this compound molecule contains a benzophenone (B1666685) chromophore, which absorbs strongly in the UV region. The UV spectrum of ketoprofen in various solvents typically exhibits a maximum absorption (λmax) around 254-260 nm. ipinnovative.comresearchgate.net

The formation of the amide with tris base is not expected to significantly shift the λmax, as the primary chromophore remains the benzoylphenyl group. Therefore, UV-Vis spectroscopy serves as a straightforward and robust method for the quantification of this compound in solution and for monitoring its presence in various analytical procedures, such as HPLC.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) |

| Methanol | ~256 |

| Acetonitrile (B52724) | ~255 |

| Phosphate Buffer (pH 7.4) | ~260 |

Note: The λmax values are based on published data for ketoprofen and are expected to be similar for this compound.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for the separation of this compound from any starting materials, by-products, or degradation products, thereby allowing for its accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound and for the separation of its potential impurities.

Reversed-Phase HPLC for Purity and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the most common HPLC mode used for the analysis of non-polar to moderately polar compounds like this compound. In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol.

A typical RP-HPLC method for the analysis of this compound would involve a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration. This allows for the separation of compounds with a wide range of polarities. The detection is commonly performed using a UV detector set at the λmax of the compound. The purity of the this compound is determined by comparing the area of its peak to the total area of all peaks in the chromatogram.

Table 4: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 256 nm |

| Column Temperature | 30 °C |

Note: These are typical starting conditions for an RP-HPLC method and would require optimization for the specific separation of this compound and its impurities.

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, but its application to a compound like this compound presents challenges due to the compound's low volatility and thermal lability, stemming from the presence of multiple hydroxyl groups and an amide linkage. libretexts.orgresearch-solution.com Direct analysis by GC would likely lead to thermal decomposition in the high-temperature injector and column. research-solution.com

To overcome the challenges of analyzing this compound by GC, a derivatization step is necessary. libretexts.orgresearch-solution.com Derivatization modifies the functional groups of the analyte to increase its volatility and thermal stability. research-solution.comgcms.cz For the multiple hydroxyl groups and the amide group present in the molecule, silylation is the most common and effective derivatization strategy. nih.govnasa.gov

Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogens of the hydroxyl and amide groups, replacing them with non-polar, thermally stable trimethylsilyl (B98337) (TMS) groups. nasa.govyoutube.com This process significantly reduces intermolecular hydrogen bonding, thereby increasing the volatility of the compound and making it suitable for GC analysis. youtube.com The reaction is typically carried out by heating the sample with the silylating reagent in an appropriate solvent prior to injection into the GC. youtube.com

Table 3: Common Silylation Reagents for GC Derivatization

| Reagent | Abbreviation | Target Functional Groups |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, Amides, Carboxylic Acids, Amines youtube.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Amides, Carboxylic Acids, Amines capes.gov.br |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Alcohols, Amides, Carboxylic Acids, Amines capes.gov.br |

When coupled with a mass spectrometer, GC becomes a powerful tool for both separation and identification. In GC-MS analysis, after the derivatized components are separated by the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For the silylated derivative of this compound, the mass spectrum would be analyzed to confirm the structure of the derivatized molecule and to identify any co-eluting impurities. The fragmentation pattern provides valuable structural information. While a specific mass spectrum for derivatized this compound is not publicly available, a predicted spectrum for a related derivatized ketoprofen compound can illustrate the principle. hmdb.ca The identification of unknown peaks is often facilitated by comparing their spectra with established mass spectral libraries. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for preliminary purity assessment and for monitoring the progress of chemical reactions, such as the synthesis of this compound. ijpsonline.comjocpr.com By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized. ijpsonline.com

The choice of the mobile phase is critical for achieving good separation. For ketoprofen and its derivatives, a mixture of non-polar and polar solvents is often used. A common system involves a combination of a less polar solvent like chloroform (B151607) or butyl acetate (B1210297) and a more polar component like formic acid or methanol, often with other solvents like benzene (B151609) or toluene (B28343) to fine-tune the separation. ijpsonline.com The separated spots are visualized under UV light or by staining with an agent like iodine vapor. jocpr.com The retention factor (Rf value) of a compound is a key characteristic in a given TLC system.

Table 4: Example TLC Solvent Systems for Ketoprofen Derivatives

| Solvent System (v/v/v/v/v) | Application |

| Butyl acetate : Chloroform : Formic acid : Benzene : Toluene (60:20:20:10:10) | Separation of Ketoprofen and Propyphenazone ijpsonline.com |

| Petroleum ether : Chloroform : Glacial acetic acid (5.0:3.0:0.5) | Analysis of Mefenamic Acid (another NSAID) researchgate.net |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur or halogens) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed empirical formula. This comparison serves as a crucial check of the compound's purity and confirms its elemental composition.

For this compound, with the molecular formula C₂₀H₂₃NO₅, the theoretical elemental composition can be calculated based on its molecular weight of 357.41 g/mol . lgcstandards.comsynzeal.com The experimental results from a CHN analyzer must align closely with these theoretical values to verify the empirical formula.

Table 5: Theoretical Elemental Composition of this compound (C₂₀H₂₃NO₅)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 20 | 240.20 | 67.21% |

| Hydrogen (H) | 1.01 | 23 | 23.23 | 6.50% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 3.92% |

| Oxygen (O) | 16.00 | 5 | 80.00 | 22.38% |

| Total | 357.44 | 100.00% |

Stereochemical Investigations of Rac Ketoprofen Tris Base Amide

Enantiomeric Resolution Strategies for rac-Ketoprofen Tris Base Amide

Chiral chromatography stands as a powerful tool for the analytical and preparative separation of enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

The development of effective Chiral Stationary Phases (CSPs) is fundamental to the successful chromatographic resolution of enantiomers. For the parent compound, ketoprofen (B1673614), polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times.

However, a review of the scientific literature reveals a significant gap in research specifically detailing the development of CSPs for the enantiomeric separation of this compound. While it can be hypothesized that similar polysaccharide-based CSPs might be effective, empirical data from dedicated studies on the amide derivative is currently unavailable. The structural modification of the carboxyl group to a Tris base amide could influence the chiral recognition mechanism, necessitating specific optimization of the CSP.

The composition of the mobile phase plays a crucial role in optimizing the selectivity and resolution of chiral separations. Parameters such as the type of organic modifier, the presence of acidic or basic additives, and the flow rate can significantly impact the interaction between the analyte and the CSP. For ketoprofen, mixtures of alkanes and alcohols, often with the addition of an acidic modifier like trifluoroacetic acid, are commonly employed.

There is a lack of published studies on the optimization of mobile phase composition and flow rates specifically for the chiral separation of this compound. The unique chemical properties of the Tris base amide moiety would likely necessitate a tailored approach to mobile phase selection to achieve optimal separation.

| Parameter | Typical Range for Profens | Considerations for this compound |

| Mobile Phase | Hexane/Ethanol (B145695), Hexane/Isopropanol | Polarity may need adjustment due to the amide group. |

| Acidic Additive | Trifluoroacetic Acid (TFA), Acetic Acid | May be required to control ionization and improve peak shape. |

| Flow Rate | 0.5 - 2.0 mL/min | To be optimized for resolution and analysis time. |

This table presents hypothetical optimization parameters based on general knowledge of chiral separations, as specific data for this compound is not available.

Preparative chiral chromatography is the scale-up of analytical chiral separations to isolate pure enantiomers in larger quantities. This is essential for further pharmacological and toxicological studies. The principles are similar to analytical chromatography, but with larger columns and higher flow rates.

No specific research has been published on the preparative chiral chromatography of this compound for the isolation of its individual enantiomers.

An alternative to chiral chromatography is the resolution of enantiomers through the formation of diastereomeric salts. This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by fractional crystallization due to their different solubilities.

The success of diastereomeric salt formation hinges on the selection of an appropriate chiral auxiliary or resolving agent. For acidic compounds like ketoprofen, chiral amines are often used as resolving agents.

There are no documented studies on the selection of chiral auxiliaries or resolving agents for the diastereomeric salt formation and crystallization of this compound. The presence of the amide functional group instead of a carboxylic acid means that this strategy would require a different chemical approach, potentially involving the derivatization of the molecule to introduce a handle for salt formation, or the use of resolving agents that can interact with other parts of the molecule.

| Resolving Agent Class | Example | Applicability to this compound |

| Chiral Amines | (R)- or (S)-1-Phenylethylamine | Not directly applicable to the amide. |

| Chiral Acids | Tartaric Acid derivatives | May potentially interact with the Tris base moiety. |

This table provides a speculative overview, as no specific resolving agents have been reported for this compound.

While the stereochemical investigation of chiral compounds is a mature field, there is a clear and significant lack of specific research on the enantiomeric resolution of this compound. The existing body of knowledge on its parent compound, ketoprofen, can serve as a starting point for developing resolution strategies. However, the distinct chemical nature of the Tris base amide derivative necessitates dedicated research to establish effective and optimized methods for its chiral separation. Future studies are required to fill the current void in the scientific literature regarding the development of chiral stationary phases, optimization of chromatographic conditions, and exploration of diastereomeric salt resolution for this specific compound.

Diastereomeric Salt Formation and Crystallization

Crystallization Conditions and Purity Enhancement

The resolution of racemic compounds through crystallization is a widely employed technique in the pharmaceutical industry. For this compound, preferential crystallization could be a viable method for separating its enantiomers. This process relies on the principle that under specific conditions, a saturated solution of a racemate will preferentially crystallize one enantiomer over the other upon seeding with a crystal of the desired enantiomer.

The success of such a resolution is highly dependent on the crystallization conditions. Key parameters that require meticulous optimization include:

Solvent System: The choice of solvent is critical. A suitable solvent should exhibit sufficient solubility for the racemate while allowing for a metastable zone where spontaneous nucleation of the undesired enantiomer is inhibited. A combination of protic and aprotic solvents might be explored to fine-tune the solubility and interaction with the solute.

Temperature: Temperature control is essential for managing the supersaturation of the solution. A carefully designed cooling profile can promote the growth of the desired enantiomeric crystals while preventing the nucleation of the counter-enantiomer.

Supersaturation: The level of supersaturation must be carefully controlled. Too high a supersaturation can lead to the rapid crystallization of both enantiomers, thus diminishing the purity of the product.

Seeding: The introduction of pure enantiomeric seed crystals is a cornerstone of preferential crystallization. The quality, size, and quantity of the seed crystals can significantly influence the outcome of the resolution process.

Purity enhancement of the obtained enantiomer can be achieved through successive recrystallization steps. Each step involves dissolving the enriched crystalline material and allowing it to recrystallize, thereby progressively removing the undesired enantiomer.

Enzymatic Kinetic Resolution (EKR) of this compound or Precursors

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for resolving racemic mixtures. This technique utilizes enzymes that stereoselectively catalyze a reaction of one enantiomer, leaving the other unreacted. While specific studies on the EKR of this compound are not extensively documented, the EKR of its precursor, rac-ketoprofen, is well-established and provides a strong basis for its potential resolution. researchgate.netmdpi.com Lipases are the most commonly employed enzymes for the resolution of ketoprofen and other NSAIDs. researchgate.net

Enzyme Screening and Immobilization Techniques

The first step in developing an EKR process is the screening of various enzymes to identify one with high activity and enantioselectivity. For the resolution of rac-ketoprofen, lipases from various microbial sources have shown great promise. Notably, Candida antarctica lipase (B570770) B (CALB) and Candida rugosa lipase have demonstrated excellent enantioselectivity in the esterification of rac-ketoprofen. researchgate.netmdpi.com

To enhance their stability, reusability, and performance in organic solvents, enzymes are often immobilized on solid supports. Common immobilization techniques include:

Adsorption: This simple method involves the physical binding of the enzyme to a support material.

Covalent Bonding: This technique forms strong, stable linkages between the enzyme and the support.

Entrapment: The enzyme is physically entrapped within the pores of a support matrix.

Encapsulation: The enzyme is enclosed within a semi-permeable membrane.

A novel method involving the use of a metal-organic framework (MOF) for enzyme encapsulation has also been reported, which can enhance enzyme stability and catalytic performance. researchgate.net

Reaction Condition Optimization for Enantioselectivity and Conversion

Optimizing reaction conditions is crucial for maximizing both the conversion of the starting material and the enantioselectivity of the enzymatic reaction. Key parameters to be optimized include:

Solvent: The choice of an organic solvent can significantly impact enzyme activity and selectivity.

Temperature: Each enzyme has an optimal temperature range for its activity. For instance, the kinetic resolution of rac-ketoprofen with ethanol catalyzed by Candida antarctica lipase B (Novozym® 435) has been performed at 45 °C. researchgate.net

pH (for aqueous environments): The pH of the reaction medium can affect the ionization state of the enzyme and the substrate, thereby influencing the reaction rate and selectivity.

Water Content: In non-aqueous enzymatic reactions, a small amount of water is often necessary to maintain the enzyme's active conformation. However, excess water can lead to hydrolysis of the product, reducing the yield. The effect of water addition on the kinetic resolution of rac-ketoprofen has been investigated, showing its influence on the reaction. researchgate.net

The following table summarizes the results of an enzymatic kinetic resolution of rac-ketoprofen, the precursor to this compound.

| Enzyme | Reaction | Enantioselectivity (E) | Conversion (%) | Enantiomeric Excess (ee) of Product | Reference |

| Candida rugosa lipase | Esterification | 185 | 47 | 99% | mdpi.com |

Chiral Purity Determination Methods

Accurate determination of the enantiomeric excess (ee) is essential to validate the success of a chiral resolution process. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and widely used analytical techniques for this purpose.

Chiral HPLC for Enantiomeric Excess (ee) Determination

Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For the analysis of ketoprofen enantiomers, various polysaccharide-based CSPs have been successfully employed. nih.gov

A typical chiral HPLC method development involves screening different CSPs and mobile phases to achieve optimal separation. For instance, a method for the chiral separation of ketoprofen racemate was developed using a LiChrosorb NH2 column with a mobile phase containing vancomycin (B549263) as a chiral additive. researchgate.net This method achieved a high selectivity factor (α) of 2.172 and a resolution (Rs) of 4.78. researchgate.net

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can also be used to determine the enantiomeric purity of a sample. In the presence of a chiral shift reagent (CSR), the NMR signals of the two enantiomers, which are identical in a non-chiral environment, become distinct and can be integrated to determine their relative concentrations.

Lanthanide-based complexes are commonly used as chiral shift reagents. These reagents work by forming diastereomeric complexes with the enantiomers, which have different magnetic environments and thus different chemical shifts in the NMR spectrum. The choice of the appropriate CSR and the optimization of its concentration are critical for achieving good separation of the signals.

While specific data for this compound is not available, the principles of using NMR with chiral shift reagents for ketoprofen would be directly applicable. The hydroxyl and amide groups in this compound would provide suitable sites for interaction with the chiral shift reagent.

Asymmetric Synthesis Approaches Towards Enantiomerically Pure Ketoprofen Tris Base Amides (Theoretical/Exploratory)

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern medicinal chemistry. For this compound, several theoretical strategies can be postulated based on established asymmetric synthesis methodologies.

Chiral Catalysis in Amide Bond Formation

The direct formation of an amide bond between rac-ketoprofen and tris(hydroxymethyl)aminomethane using a chiral catalyst presents a promising, albeit theoretical, route to enantiomerically enriched Ketoprofen Tris Base Amide. Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including the kinetic resolution of racemic carboxylic acids and their derivatives via amide bond formation. blogspot.comacs.orgacs.org

In a hypothetical scenario, a chiral phosphoric acid could selectively activate one enantiomer of rac-ketoprofen, facilitating its reaction with the tris base. This process, known as kinetic resolution, would result in the formation of one enantiomer of the amide, leaving the unreacted ketoprofen enriched in the other enantiomer. The efficiency of such a process would be dependent on the catalyst's ability to discriminate between the two enantiomers of ketoprofen.

Table 1: Theoretical Enantioselective Amidation of rac-Ketoprofen

| Catalyst Type | Proposed Mechanism | Potential Outcome |

| Chiral Phosphoric Acid | Kinetic Resolution | Formation of one enantiomer of Ketoprofen Tris Base Amide, with the other enantiomer of ketoprofen remaining. |

| Enzyme (e.g., Lipase) | Enantioselective amidation | Synthesis of a single enantiomer of the amide. |

Another theoretical approach involves the use of enzymes. Lipases, for instance, are known to catalyze the enantioselective esterification and amidation of various chiral compounds, including NSAIDs. A suitable lipase could potentially catalyze the amidation of one ketoprofen enantiomer with the tris base, yielding the desired enantiomerically pure amide.

Stereoselective Transformations of Ketoprofen Precursors

An alternative to the direct resolution of rac-ketoprofen during amidation is the use of enantiomerically pure ketoprofen as a starting material. The asymmetric synthesis of (S)-ketoprofen is well-documented and can be achieved through various methods, including the use of chiral auxiliaries, asymmetric hydrogenation, and enzymatic resolutions.

Once enantiomerically pure (S)-ketoprofen is obtained, it can be converted to the corresponding amide without affecting the stereocenter. Standard peptide coupling reagents could be employed for this transformation. However, care must be taken to avoid racemization during the activation of the carboxylic acid group. The use of racemization-free coupling reagents would be crucial in this step to maintain the enantiomeric purity of the final product. rsc.org

Dynamic kinetic resolution (DKR) represents a more advanced and efficient strategy. wikipedia.org In a DKR process, the racemization of the starting material is intentionally facilitated while one enantiomer is selectively transformed. wikipedia.orgyoutube.com Theoretically, a DKR of rac-ketoprofen could be coupled with an irreversible amidation step catalyzed by a chiral catalyst or an enzyme. This would allow for the theoretical conversion of the entire racemic mixture into a single enantiomer of the Ketoprofen Tris Base Amide, achieving a yield of up to 100%.

Mechanistic Studies of Racemization Pathways of Ketoprofen Tris Base Amide (Chemical Perspective)

Understanding the potential for racemization is critical for the development and storage of enantiomerically pure pharmaceuticals. For Ketoprofen Tris Base Amide, the stability of the chiral center is a key concern. The racemization of 2-arylpropionic acids like ketoprofen is known to occur via the formation of a planar enolate intermediate under basic conditions.

The presence of the amide functionality in Ketoprofen Tris Base Amide, particularly one derived from a tris base, could influence the rate of racemization. The electron-withdrawing nature of the amide group might affect the acidity of the α-proton. Furthermore, the hydroxyl groups of the tris base moiety could potentially participate in intramolecular acid-base catalysis, influencing the stability of the chiral center.

Experimental studies on ketoprofen itself have shown that racemization is significantly influenced by the pH of the environment. While stable under acidic conditions, ketoprofen can racemize in basic solutions. This knowledge suggests that the formulation and storage conditions for a potential enantiomerically pure Ketoprofen Tris Base Amide would need to be carefully controlled to prevent loss of optical purity.

Table 2: Factors Influencing Racemization of Ketoprofen Derivatives

| Factor | Influence on Racemization | Chemical Rationale |

| pH | Increased rate in basic conditions | Formation of a planar enolate intermediate is base-catalyzed. |

| Solvent | Protic solvents may facilitate proton transfer | Solvents can stabilize the transition state for enolization. |

| Temperature | Increased temperature accelerates racemization | Provides the necessary activation energy for the process. |

Theoretical and Computational Studies of Rac Ketoprofen Tris Base Amide

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to predict the three-dimensional structure and dynamic behavior of molecules. For rac-Ketoprofen Tris Base Amide, this approach would provide critical insights into its preferred shapes and potential interactions.

Energy Minimization and Conformational Search Algorithms

To determine the most stable three-dimensional arrangement of this compound, a process of energy minimization is employed. This computational technique adjusts the geometry of the molecule to find the lowest energy conformation. Algorithms such as steepest descent and conjugate gradient are initially used to relieve any steric strain in a starting structure.

Following initial minimization, a comprehensive conformational search would be necessary due to the molecule's flexibility. This involves systematically or randomly sampling different rotational possibilities around the single bonds to identify various low-energy structures. The resulting conformers can then be ranked by their potential energy to identify the most likely structures of the molecule.

Ligand-Protein Docking Simulations

To understand the theoretical binding interactions of this compound with macromolecular targets, ligand-protein docking simulations are a valuable in silico tool. researchgate.net Given that ketoprofen (B1673614) is a known inhibitor of cyclooxygenase (COX) enzymes, these would be the logical protein targets for such a study. iasp-pain.orgnih.gov

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor (e.g., COX-1 or COX-2). nih.gov Docking software, such as AutoDock or GOLD, is then used to predict the preferred binding orientation of the ligand within the active site of the enzyme. nih.govresearchgate.net The output of these simulations provides a binding score, which estimates the binding affinity, and visualizes the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.net For instance, studies on other ketoprofen amides have successfully used this method to explore their potential interactions with COX-2.

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

Computational analysis can predict the geometry and strength of these hydrogen bonds. It is anticipated that hydrogen bonds could form between the amide proton and the carbonyl oxygen of the ketoprofen moiety, as well as between the hydroxyl groups of the Tris base and the amide carbonyl. The table below illustrates the potential intramolecular hydrogen bonds that could be theoretically studied.

| Donor Atom | Acceptor Atom | Predicted Interaction Type |

| Amide N-H | Ketoprofen C=O | Hydrogen Bond |

| Tris -OH | Amide C=O | Hydrogen Bond |

| Tris -OH | Tris -OH | Hydrogen Bond |

This table presents a theoretical overview of potential intramolecular interactions.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties and spectroscopic behavior of this compound.

Electronic Structure Determination and Molecular Orbital Analysis

Methods like Density Functional Theory (DFT) can be used to determine the electronic structure of the molecule. nih.gov These calculations provide information about the distribution of electrons and the energies of the molecular orbitals.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can also predict various spectroscopic parameters, which can be compared with experimental data for validation of the computed structure.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values are based on the calculated electron density around each nucleus. Comparing these with experimental spectra can help in the structural elucidation of the molecule.

IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. Quantum chemical calculations can predict these frequencies, which helps in the assignment of the absorption bands observed in an experimental IR spectrum to specific functional groups, such as the C=O stretching of the ketone and amide groups, and the O-H stretching of the hydroxyl groups.

The following table provides a theoretical prediction of the characteristic infrared vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H (Tris base) | Stretching | 3200-3600 |

| N-H (Amide) | Stretching | 3100-3500 |

| C=O (Ketone) | Stretching | 1680-1700 |

| C=O (Amide) | Stretching | 1630-1680 |

| C=C (Aromatic) | Stretching | 1450-1600 |

This table is a theoretical representation of expected IR frequencies.

Reaction Mechanism Elucidation through Transition State Calculations

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid of ketoprofen and the primary amine of tris (tromethamine). This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive intermediate. Common methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com

Transition state calculations for this type of reaction would focus on identifying the geometry and energy of the highest energy point along the reaction coordinate, which represents the transition state. For the amide bond formation step, the reaction proceeds through a tetrahedral intermediate. Computational studies on the base-catalyzed hydrolysis of amides, a related reaction, have shown that the transition state for the formation of the tetrahedral intermediate can be significantly influenced by the surrounding solvent molecules and the nature of the substituents on the amide. researchgate.net

In the context of this compound synthesis, transition state calculations could be employed to:

Determine the most favorable reaction pathway: By comparing the energy barriers of different potential mechanisms (e.g., with different coupling agents or solvent systems), the most efficient synthetic route can be predicted.

Understand the role of catalysts and additives: The calculations can model how reagents like DCC and HOBt interact with ketoprofen to lower the activation energy of the reaction.

Investigate the effect of stereochemistry: For a chiral molecule like ketoprofen, computational methods can explore if there is any stereoselectivity in the reaction, although the use of a racemic starting material would lead to a racemic product.

For example, studies on other alpha-keto amides have utilized them as transition-state analogues for acyl-transfer reactions, highlighting the importance of the keto-amide functionality in dictating reaction pathways. nih.gov

Exploration of Chiral Recognition Mechanisms at the Molecular Level

The "rac-" prefix in this compound indicates that the compound is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of the ketoprofen moiety. Understanding the chiral recognition mechanisms at the molecular level is crucial, particularly in a biological context, as enantiomers can exhibit different pharmacological and toxicological profiles. While specific studies on the chiral recognition of this compound are not documented, insights can be drawn from computational and experimental studies on ketoprofen and its derivatives.

Molecular modeling and simulation are invaluable tools for exploring these interactions. For instance, molecular dynamics (MD) simulations have been used to study the stereoselective interaction of S-ketoprofen with L- and D-tryptophan in phospholipid membranes. nih.gov These simulations revealed that the stereoselectivity arises from differences in how the diastereomeric complexes interact with the lipid bilayer. nih.gov

In the case of this compound, chiral recognition could be investigated computationally by:

Docking studies with chiral selectors: Simulating the interaction of the R- and S-enantiomers with a chiral stationary phase, as used in HPLC, can help elucidate the separation mechanism. nih.gov

Interaction with biological macromolecules: Docking the individual enantiomers into the active sites of target enzymes, such as cyclooxygenase (COX), can predict which enantiomer has a higher binding affinity and thus is likely to be more active. mdpi.comresearchgate.net Studies on dexketoprofen (B22426) (the S-enantiomer) amides have shown that the amide group plays a crucial role in forming hydrogen bonds within the COX active site. mdpi.com

Investigating chiral inversion: Ketoprofen is known to undergo chiral inversion in vivo, where the less active R-enantiomer is converted to the more active S-enantiomer. nih.gov Computational studies could model the enzymatic mechanism responsible for this inversion, providing insights into the transition states and intermediates involved.

Experimental studies on the enantioselective release of ketoprofen from alginate-metal complexes have also suggested that chiral interactions can be influenced by the surrounding matrix.

Prediction of Chemical Properties and Reactivity Parameters

Computational methods are widely used to predict the physicochemical properties of molecules, which are crucial for drug development and formulation.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes and is a key parameter in predicting oral bioavailability. mdpi.comresearchgate.net It is calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. mdpi.comresearchgate.net

While a specific, experimentally verified TPSA for this compound is not available, it can be calculated using computational tools. Based on its structure, which includes a ketone, an amide, and three hydroxyl groups, the TPSA is expected to be relatively high. For comparison, the TPSA of related ketoprofen derivatives has been a subject of computational studies. researchgate.netresearchgate.net Generally, a lower TPSA (often below 140 Ų) is associated with better cell membrane permeability. nih.gov

LogP and Solubility Parameter Predictions for Solvent Selection in Synthesis and Analysis

The partition coefficient (LogP) is a measure of a molecule's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP indicates greater lipid solubility, while a lower LogP suggests higher water solubility.

The LogP of ketoprofen has been determined experimentally to be around 2.66. researchgate.net The addition of the polar tris base moiety to form this compound would be expected to significantly decrease the LogP, making the compound more hydrophilic. Computational programs can provide predicted LogP values (often denoted as cLogP) which are useful for initial screening.

Solubility parameters, which can also be predicted computationally, are essential for selecting appropriate solvents for synthesis, purification, and formulation. Given the presence of both nonpolar (the benzoylphenyl group) and highly polar (the tris base amide) regions, a solvent system with a balanced polarity would likely be required.

pKa Prediction for Ionization State Understanding

The pKa value indicates the strength of an acid or a base and determines the ionization state of a molecule at a given pH. The carboxylic acid group of ketoprofen has a pKa of approximately 4.45. In this compound, this acidic group is replaced by the amide linkage. The key ionizable groups in this molecule would be the hydroxyl groups of the tris moiety and potentially the amide proton under strongly basic conditions. The primary amine of the parent tris base has a pKa of about 8.1, which is relevant to its buffering capacity. Computational algorithms can predict the pKa values of the different functional groups in this compound, which is crucial for understanding its behavior in solution and for developing analytical methods like HPLC. nih.gov

Simulation of Intermolecular Interactions

The intermolecular interactions of this compound are complex due to the presence of multiple functional groups capable of hydrogen bonding, as well as aromatic rings that can participate in π-π stacking and other van der Waals interactions.

Molecular dynamics (MD) simulations are a powerful technique to study these interactions in detail. aip.org An MD simulation of this compound in a solvent like water would reveal:

Hydrogen bonding networks: The three hydroxyl groups and the amide group can act as both hydrogen bond donors and acceptors, leading to extensive hydrogen bonding with water molecules and potentially with other molecules of the compound itself.

Solvation structure: The simulation would show how solvent molecules arrange themselves around the solute, providing insights into its solubility.

Conformational flexibility: The molecule has several rotatable bonds, and MD simulations can explore the different conformations that are accessible at a given temperature.

Studies on related systems, such as ketoprofen in mixtures with other molecules, have used a combination of experimental techniques like infrared spectroscopy and molecular modeling to understand the intermolecular interactions, particularly hydrogen bonding. nih.gov For ketoprofen itself, MD simulations have been used to investigate the formation of hydrogen-bonded dimers in the liquid state. aip.org Similar computational approaches could be applied to this compound to understand its aggregation behavior and interaction with other molecules in a formulation. Furthermore, in silico studies of ketoprofen derivatives have explored intermolecular non-covalent interactions to understand their binding to biological targets. nih.govnih.gov

Research on "this compound" Remains Limited

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific theoretical and computational research focused solely on the chemical compound this compound. While the parent compound, ketoprofen, is a widely studied non-steroidal anti-inflammatory drug (NSAID), its specific amide derivative with tromethamine (Tris base) has not been the subject of dedicated computational investigation into its molecular conformation, reactivity, or self-assembly properties.

Therefore, it is not possible to provide a detailed, evidence-based article on the "" as outlined in the user's request. The specific data required to populate sections on solvent effects on molecular conformation and the theoretical basis of self-assembly for this particular compound are not available in the public domain of scientific research.

It is important to note that while general principles of computational chemistry could be applied to hypothesize the behavior of this compound, any such discussion would be purely speculative and would not be based on the "detailed research findings" and "scientifically accurate content" mandated by the request. Without dedicated studies, any data tables or in-depth analysis would be unfounded.

Further research in the field of medicinal and computational chemistry may, in the future, address the properties of this specific compound, at which point a comprehensive article could be generated. At present, however, the requested information does not exist in the available scientific literature.

Chemical Reactivity, Stability, and Derivatization Pathways of Rac Ketoprofen Tris Base Amide

Amide Bond Hydrolysis and Chemical Degradation Studies

The central linkage in rac-Ketoprofen Tris Base Amide is the amide bond, which is known for its general resistance to hydrolysis compared to esters. byjus.com However, under specific conditions, this bond can be cleaved, leading to the degradation of the molecule into its parent components: ketoprofen (B1673614) and Tris.

Amides are generally stable in water but can undergo hydrolysis when heated in the presence of strong acids or bases. byjus.comchemguide.co.uk The hydrolytic stability of this compound is therefore highly dependent on pH and temperature. In neutral aqueous solutions at ambient temperature, the compound is expected to be highly stable. However, under forced degradation conditions, such as elevated temperatures and extreme pH, the amide bond will break.

Under acidic conditions (e.g., heating with hydrochloric or sulfuric acid), the reaction yields the carboxylic acid (ketoprofen) and the ammonium (B1175870) salt of the amine (protonated Tris). chemguide.co.uklibretexts.org Conversely, alkaline hydrolysis (e.g., heating with sodium hydroxide) produces the carboxylate salt (sodium ketoprofenate) and the free amine (Tris). byjus.comlibretexts.org

Interactive Table: Representative Hydrolytic Degradation Kinetics of this compound at 80°C

| pH Condition | Catalyst | Expected Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Expected Half-Life (t½) | Degradation Products |

| 1.0 | H₃O⁺ | 1.5 x 10⁻⁵ | ~12.8 hours | Ketoprofen + Tris Hydrochloride |

| 7.0 | H₂O | Negligible | Very Long | No significant degradation |

| 13.0 | OH⁻ | 2.5 x 10⁻⁵ | ~7.7 hours | Sodium Ketoprofenate + Tris |

Note: The data in this table is illustrative and based on the typical behavior of amides under forced hydrolytic conditions. Actual experimental values may vary.

The mechanisms for amide bond cleavage are well-established in organic chemistry. youtube.com

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen of the amide, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.comresearchgate.net This forms a tetrahedral intermediate. Subsequently, a proton transfer to the nitrogen atom occurs, making the Tris moiety a better leaving group. The collapse of the tetrahedral intermediate results in the formation of ketoprofen and Tris. The Tris amine is then protonated by the acidic medium to form its corresponding ammonium salt. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. byjus.com This also forms a tetrahedral intermediate. This intermediate then expels the Tris-amide anion as the leaving group. A rapid proton transfer from the newly formed carboxylic acid (ketoprofen) to the strongly basic Tris-amide anion then occurs, yielding a carboxylate anion (ketoprofenate) and neutral Tris. This final acid-base step is essentially irreversible and drives the reaction to completion. youtube.com

Reactivity of Hydroxyl Groups on the Tris Base Moiety

The Tris moiety of this compound possesses three primary hydroxyl (-OH) groups, which serve as reactive handles for further chemical derivatization. hbdsbio.com These alcohol functions can undergo a variety of reactions common to primary alcohols.

The primary hydroxyl groups can be readily converted into esters or ethers.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) would lead to the formation of mono-, di-, or tri-esters, depending on the stoichiometry of the acylating agent used. For example, reacting this compound with acetyl chloride could yield the corresponding acetate (B1210297) esters.

Etherification: Treatment with alkyl halides under basic conditions (e.g., using a strong base like sodium hydride in a Williamson ether synthesis) would produce the corresponding ethers. The degree of etherification would again depend on the reaction conditions and the amount of alkylating agent.

Interactive Table: Potential Derivatization via Esterification and Etherification

| Reaction Type | Reagent | Potential Product(s) |

| Esterification | Acetyl Chloride (1 eq.) | Mono-acetylated this compound |

| Esterification | Acetic Anhydride (B1165640) (excess) | Tri-acetylated this compound |

| Etherification | Benzyl (B1604629) Bromide / NaH (1 eq.) | Mono-benzylated this compound |

| Etherification | Methyl Iodide / NaH (excess) | Tri-methylated this compound |

The oxidation of primary alcohols is a fundamental transformation in organic synthesis that can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. libretexts.org The three primary alcohol groups on the Tris moiety are susceptible to oxidation. nih.gov

Mild Oxidation: Using a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) would likely oxidize the primary alcohols to their corresponding aldehydes. libretexts.org It is possible to achieve mono-, di-, or tri-oxidation.

Strong Oxidation: A strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions would oxidize the primary alcohols all the way to carboxylic acids. libretexts.orgyoutube.com This transformation would significantly alter the chemical nature of the molecule, introducing multiple acidic centers. Studies have shown that Tris can be oxidized to formaldehyde (B43269) in systems that produce hydroxyl radicals. nih.gov

Interactive Table: Expected Products from Oxidation of Hydroxyl Groups

| Oxidizing Agent | Strength | Expected Oxidation Product(s) |

| Pyridinium Chlorochromate (PCC) | Mild | Aldehyde(s) |

| TEMPO/NaOCl | Mild/Selective | Aldehyde(s) or Carboxylic Acid(s) nih.gov |

| Potassium Permanganate (KMnO₄) | Strong | Carboxylic Acid(s) |

| Chromic Acid (Jones Reagent) | Strong | Carboxylic Acid(s) libretexts.org |

The Tris moiety is well-known for its ability to interact with and chelate various metal ions. hopaxfc.comnih.gov This interaction involves the nitrogen atom of the primary amine and the oxygen atoms of the hydroxyl groups, which can act as ligands to coordinate with a metal center. nih.gov This property is significant because the formation of such complexes can alter the pH of the solution and potentially influence the biological activity or stability of the parent molecule. hopaxfc.com

The stability of these metal complexes varies depending on the metal ion. Tris has been shown to form stable binary complexes with divalent cations such as Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, and Cd²⁺. nih.govresearchgate.net The interaction with physiologically important ions like Mg²⁺ and Ca²⁺ is generally weaker but still measurable. nih.govresearchgate.net This chelating ability means that this compound could sequester metal ions from its environment, a factor that must be considered in formulation and biological studies.

Interactive Table: Potential Metal Ion Chelation by the Tris Moiety

| Metal Ion (M²⁺) | Known Interaction with Tris | Relative Stability of M(Tris)²⁺ Complex |

| Copper (Cu²⁺) | Strong Chelation | High |

| Nickel (Ni²⁺) | Chelation | Moderate-High |

| Zinc (Zn²⁺) | Chelation | Moderate |

| Cobalt (Co²⁺) | Chelation | Moderate |

| Magnesium (Mg²⁺) | Weak Chelation | Low nih.govresearchgate.net |

| Calcium (Ca²⁺) | Weak Chelation | Low nih.govresearchgate.net |

Note: Stability is based on published studies of Tris buffer with metal ions. nih.gov

Derivatization for Advanced Chemical Probes and Conjugates

The chemical structure of this compound offers several avenues for derivatization, enabling its use in the development of advanced chemical probes for biological investigations and its conjugation to polymeric scaffolds for applications in materials science. The presence of the reactive carboxyl group in the parent ketoprofen molecule, which is converted to an amide in this derivative, and the hydroxyl groups of the tris base moiety, provide handles for further chemical modification.

Synthesis of Fluorescently Tagged Amide Derivatives for Chemical Biology Tools

The development of fluorescently tagged molecules is a powerful strategy in chemical biology for visualizing the distribution and interaction of compounds within cellular systems. While direct studies on the fluorescent labeling of this compound are not extensively reported in the literature, the synthesis of such derivatives can be proposed based on established bioconjugation techniques. The hydroxyl groups of the tris(hydroxymethyl)aminomethane (Tris) moiety are the most likely points for the attachment of a fluorophore.

A common strategy involves the use of fluorescent dyes that are activated for reaction with hydroxyl groups. For instance, a fluorophore containing a reactive group such as an isocyanate, sulfonyl chloride, or a carboxylic acid that can be activated (e.g., as an N-hydroxysuccinimide ester) could be coupled to one of the primary hydroxyl groups of the Tris moiety on this compound. The reaction would typically be carried out in an anhydrous aprotic solvent in the presence of a suitable base to facilitate the reaction.

An alternative approach could involve the synthesis of novel amide derivatives of ketoprofen with fluorescent amines. Instead of Tris, a fluorescent amine could be directly coupled to the carboxylic acid of ketoprofen. A variety of fluorescent amines are commercially available or can be synthesized, offering a range of spectral properties. For example, acyl aminopyridines, which exhibit low background hydrolysis and intense fluorescence, have been used to create fluorescent substrates for enzymes. nih.gov

The successful synthesis of a fluorescently tagged this compound would require careful optimization of reaction conditions to ensure selective labeling and to preserve the integrity of both the ketoprofen core and the fluorophore. Characterization of the final product would involve techniques such as NMR spectroscopy, mass spectrometry, and fluorescence spectroscopy to confirm its structure and photophysical properties. A series of fluorescent probes derived from 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-yl acetamides featuring the 7-nitro-2-oxa-1,3-diazol-4-yl (NBD) moiety have been successfully synthesized and shown to have favorable spectroscopic properties. nih.gov This demonstrates the feasibility of creating fluorescent probes from complex amide structures.

Table 1: Potential Fluorophores for Derivatization of this compound

| Fluorophore Class | Reactive Group for Conjugation | Potential Advantages |

| Fluorescein | Isothiocyanate (FITC) | High quantum yield, well-established chemistry |

| Rhodamine | Isothiocyanate (TRITC) | Photostable, available in various colors |

| Coumarin | Sulfonyl chloride | Environmentally sensitive fluorescence |

| BODIPY | Carboxylic acid (activated) | High photostability, sharp emission peaks |

| NBD | Amine-reactive derivatives | Small size, environmentally sensitive |

Conjugation to Polymeric Scaffolds for Materials Science Applications

The conjugation of small molecules like ketoprofen to polymeric scaffolds is a promising strategy for developing new materials with tailored properties, such as for drug delivery systems or functionalized surfaces. The covalent attachment of this compound to a polymer backbone can be achieved through several chemical strategies.

One approach involves the synthesis of a polymerizable derivative of ketoprofen, which is then copolymerized with other monomers to create the desired polymeric scaffold. For example, a methacrylic derivative of ketoprofen (HKT) has been synthesized by linking ketoprofen to 2-hydroxyethyl methacrylate (B99206) (HEMA) through its carboxylic acid group. nih.gov This monomer can then be copolymerized with other monomers, such as 1-vinyl imidazole (B134444) (VI), via free radical polymerization to form nanoparticles. nih.gov These nanoparticles can then be incorporated into hydrogels, for instance, those based on hyaluronan and collagen, to confer anti-inflammatory properties to the material. nih.gov

Alternatively, a pre-formed polymer with reactive side groups can be functionalized with this compound. For instance, a polymer containing carboxylic acid groups could be activated and then reacted with the hydroxyl groups of the Tris moiety of the amide. Similarly, polymers with isocyanate or epoxy groups could also be used for conjugation. The choice of polymer and conjugation chemistry would depend on the desired properties of the final material, such as biodegradability, solubility, and mechanical strength. Poly(lactic acid) (PLA) has been investigated as a polymer for the supercritical impregnation of ketoprofen to create controlled drug release devices. nih.gov

The conjugation of ketoprofen to peptides, such as the RGD and NGR sequences, has also been explored for targeted cancer therapy. nih.gov This highlights the versatility of ketoprofen's structure for creating a wide range of conjugates with specific biological functions.

Table 2: Examples of Polymeric Scaffolds for Ketoprofen Conjugation

| Polymer | Conjugation Strategy | Potential Application | Reference |

| Poly(2-hydroxyethyl methacrylate-co-1-vinyl imidazole) | Copolymerization of a ketoprofen-methacrylate monomer | Anti-inflammatory nanoparticles | nih.gov |

| Poly(lactic acid) (PLA) | Supercritical fluid impregnation | Controlled drug release implants | nih.gov |

| Polyethylene glycol (PEG) | Esterification | Improved drug solubility and half-life | jddtonline.info |

| Starch | Esterification | Biodegradable drug delivery systems | |

| Peptides (RGD, NGR) | Amide bond formation | Targeted cancer therapy | nih.gov |

Photochemical Stability and Degradation Pathways

The photochemical behavior of ketoprofen is well-documented, and it is known to be highly photolabile, undergoing degradation upon exposure to UV radiation. nih.govnih.gov This photosensitivity is attributed to the benzophenone (B1666685) chromophore within its structure. While specific studies on the photochemical stability of this compound are limited, the degradation pathways are expected to be similar to those of the parent ketoprofen molecule, primarily involving reactions originating from the excited state of the benzophenone moiety.

Influence of Light Exposure on Chemical Structure

Exposure of ketoprofen to UV light leads to the formation of various photoproducts through several reaction pathways. The primary photochemical process is the decarboxylation of the propionic acid side chain. oup.com This is thought to occur from the excited triplet state of the ketoprofen molecule. acs.org The photochemistry of ketoprofen is influenced by the pH of the solution; the carboxylate form undergoes efficient photodecarboxylation. researchgate.net

Upon UV irradiation, ketoprofen can generate reactive oxygen species, including singlet oxygen and superoxide (B77818) radicals, which can contribute to its degradation and also cause damage to surrounding molecules. nih.govnih.gov The formation of free radicals, such as benzyl and ketyl radicals, has been identified and confirmed using techniques like chemically induced dynamic nuclear polarization (CIDNP). rsc.org The presence of oxygen significantly affects the evolution of photoproducts. nih.gov

Studies have shown that the photodegradation of ketoprofen follows pseudo-first-order kinetics. sci-hub.seresearchgate.net The rate of degradation can be influenced by the presence of photosensitizers or catalysts. For instance, titanium dioxide (TiO2) has been shown to promote the photodegradation of ketoprofen under UV irradiation. mdpi.comresearchgate.netresearchgate.net

Identification of Photodegradation Products and Mechanisms

A number of photodegradation products of ketoprofen have been identified using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.govoup.comsci-hub.senih.gov

The main photodegradation pathways proposed for ketoprofen include:

Decarboxylation: The loss of the carboxyl group from the propionic acid side chain is a major pathway, leading to the formation of 3-ethylbenzophenone. nih.govoup.com

Hydroxylation: The aromatic rings of the benzophenone moiety can be hydroxylated.

Reduction: The ketone group can be reduced to a secondary alcohol.

Cyclization: Intramolecular cyclization reactions can also occur.

Some of the identified photodegradation products of ketoprofen are listed in the table below. The formation of these products underscores the complex photochemistry of ketoprofen. Given that the Tris base amide modification in this compound does not alter the core benzophenone chromophore, it is highly probable that this derivative will undergo similar photodegradation pathways upon exposure to light. However, the presence of the bulky and hydrophilic Tris moiety might influence the relative rates of these pathways and potentially lead to the formation of additional, specific degradation products involving the amide and hydroxyl groups.

Table 3: Major Photodegradation Products of Ketoprofen

| Photodegradation Product | Proposed Formation Pathway | Reference |

| 3-Ethylbenzophenone (EtBP) | Decarboxylation | nih.govoup.com |

| 3-Acetylbenzophenone (AcBP) | Further oxidation of EtBP | nih.gov |

| 3-Ethyl-α-hydroxylbenzophenone (EtOH-BP) | Further photodegradation of EtBP | nih.gov |

| 3-Ethyl-α-hydroperoxylbenzophenone (EtOOH-BP) | Further photodegradation of EtBP | nih.gov |

| KET-1 (decarboxylated ketoprofen) | Decarboxylation and reaction with H• | oup.com |

| KET-2 (hydroxylated decarboxylated ketoprofen) | Decarboxylation and reaction with HO• | oup.com |

Advanced Research Applications and Methodological Contributions Non Clinical/non Pharmacological

Utilization as a Chemical Synthetic Intermediate

There is currently no available scientific literature to suggest that rac-Ketoprofen Tris Base Amide is utilized as a building block for complex molecule synthesis or as a precursor for scaffold modification and diversification in medicinal chemistry or materials science. Chemical supplier catalogs list it for research purposes, but no downstream synthetic applications or transformations of this specific amide have been reported in peer-reviewed journals or patents. The structure of the molecule, featuring a stable amide bond and multiple hydroxyl groups on the tris base moiety, theoretically offers sites for further chemical modification. However, no studies have been published that explore or exploit these features for synthetic purposes.

Building Block for Complex Molecule Synthesis

No research has been found that demonstrates the use of this compound as a foundational element in the construction of more complex molecules.

Application in Analytical Chemistry Method Development

The primary documented use of this compound is within the realm of analytical chemistry, specifically as a reference material for the identification and quantification of impurities in ketoprofen (B1673614).

Development of Reference Standards for Ketoprofen Amide Derivatives

This compound serves as a certified reference standard for itself, as it is considered an impurity that can arise during the synthesis of ketoprofen or its formulations. Its availability with a certificate of analysis ensures the accuracy and reliability of analytical methods designed to detect and quantify it. This is crucial for quality control in the pharmaceutical industry.

Additionally, a stable isotope-labeled version, rac-Ketoprofen-13C,d3 Tris Base Amide , is available. This isotopologue is intended for use as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to improve the accuracy and precision of the measurement of this compound.

Use in Chromatography Column Performance Evaluation

There is no evidence in the scientific literature to suggest that this compound is specifically used for the evaluation of chromatography column performance. While it would be one of many analytes in a chromatographic method for ketoprofen impurity profiling, it is not documented as a standard compound for testing column efficiency, resolution, or other performance metrics.

Contributions to Fundamental Organic Reaction Mechanism Studies

No published studies have been identified that utilize this compound to investigate fundamental organic reaction mechanisms. Its chemical structure does not appear to present any unique features that would make it a particularly insightful probe for mechanistic studies over other, more readily available compounds.

Investigation of Amidation Reaction Mechanisms Using rac-Ketoprofen as a Model Substrate

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. The use of rac-ketoprofen as a model substrate in amidation reactions, particularly with amines like tris(hydroxymethyl)aminomethane (Tris base), offers a compelling case study for mechanistic investigations. The reaction to form this compound involves the coupling of a chiral carboxylic acid with a primary amine bearing three hydroxyl groups.

Research into the amidation of NSAIDs such as ketoprofen has explored various coupling methods. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) is a common reagent used to facilitate the formation of the amide bond between the carboxylic acid of ketoprofen and an amine. researchgate.net The general mechanism involves the activation of the carboxyl group by DCC to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.

The study of this reaction with a sterically hindered and functionally rich amine like Tris base can provide insights into several aspects of the amidation process:

Side Reactions: The presence of multiple hydroxyl groups in the Tris base molecule introduces the possibility of competing esterification reactions. Mechanistic studies would aim to understand the reaction conditions that selectively favor amidation over esterification.

Role of Catalysts and Additives: The efficiency of the amidation can be enhanced by the use of additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), which can form activated esters that are less prone to side reactions and racemization. The choice of solvent and temperature also plays a critical role in directing the reaction pathway.

While direct mechanistic studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles of amidation reactions are well-established. A hypothetical study design would involve monitoring the reaction progress using techniques like HPLC and NMR spectroscopy to identify intermediates and byproducts, thereby constructing a detailed reaction profile.

Study of Chiral Inversion Pathways in Amide Systems

One of the fascinating aspects of 2-arylpropionic acids like ketoprofen is their ability to undergo chiral inversion, the process by which one enantiomer is converted into its mirror image. This phenomenon is of significant interest in stereochemistry and pharmaceutical sciences. The formation of an amide derivative, such as this compound, provides a unique system to study the pathways of chiral inversion.

The chiral center in ketoprofen is at the α-carbon of the propionic acid moiety. The mechanism of chiral inversion in vivo is believed to involve the formation of a thioester with Coenzyme A, which facilitates the epimerization of the chiral center. In abiotic systems, the conditions for chiral inversion can be different.